(E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzohydrazide core structure, with the 4-methylbenzylidene and 3,5-dinitro groups attached to the benzene ring .Chemical Reactions Analysis
Benzohydrazides can participate in a variety of chemical reactions, often serving as precursors to other compounds. They can undergo reactions such as condensation, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 3,5-dinitro groups in this compound could potentially make it a strong electron acceptor .Scientific Research Applications
1. Structural and Molecular Studies
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound similar to (E)-N'-(4-methylbenzylidene)-3,5-dinitrobenzohydrazide, has been studied for its structural and molecular properties. It was characterized using various spectroscopic methods and theoretical calculations, demonstrating its stability and low reactivity in different media. This research contributes to understanding the molecular structure and properties of similar compounds (Karrouchi et al., 2021).
2. Crystal Structures and Xanthine Oxidase Inhibitory Activity
Hydrazones similar to this compound have been synthesized and structurally characterized. Their xanthine oxidase inhibitory activities were investigated, with one derivative showing significant activity. This application is relevant in developing potential therapeutic agents (Han et al., 2022).
3. Antimicrobial Activities
A study on hydrazone compounds derived from 4-methylbenzohydrazide, a structure related to this compound, demonstrated moderate antimicrobial activity against various bacterial strains. This research indicates the potential of these compounds in developing new antibacterial agents (Lei et al., 2015).
4. Corrosion Inhibition
Hydrazinecarbothioamide derivatives, structurally related to this compound, have been synthesized and shown to inhibit corrosion on mild steel in acidic environments. These findings highlight the potential use of these compounds as corrosion inhibitors (Al-amiery et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptor systems .
Mode of Action
It’s known that similar compounds can interact with receptor systems such as the estrogen receptors and progesterone receptor . These interactions can lead to various systemic and molecular effects.
Biochemical Pathways
The compound is reported to act with inflammatory pathways by activating p38 MAPK and NF-κB, leading to the production of inflammatory TNF-α and IL-6 . It was also found to induce apoptosis and inhibit cell proliferation and DNA repair .
Pharmacokinetics
It’s known that similar compounds can be absorbed into circulation and cause systemic effects .
Result of Action
The compound has wide-ranging effects in many different models interacting with multiple pathways causing long-term effects even at low doses . It’s known to affect mRNA and protein expression, especially in the prostate and the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a higher pH value and the presence of salinity can reduce the amount of sorption . The compound is also known to be released in the environment despite the growing knowledge about its bioaccumulation and endocrine disrupting effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-10-2-4-11(5-3-10)9-16-17-15(20)12-6-13(18(21)22)8-14(7-12)19(23)24/h2-9H,1H3,(H,17,20)/b16-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSDGVNBIVTHLO-CXUHLZMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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